5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1017414-83-3
VCID: VC7821901
InChI: InChI=1S/C12H10ClNO2/c1-14-10(6-7-11(14)12(15)16)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16)
SMILES: CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Cl
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

CAS No.: 1017414-83-3

Cat. No.: VC7821901

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid - 1017414-83-3

Specification

CAS No. 1017414-83-3
Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
IUPAC Name 5-(4-chlorophenyl)-1-methylpyrrole-2-carboxylic acid
Standard InChI InChI=1S/C12H10ClNO2/c1-14-10(6-7-11(14)12(15)16)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16)
Standard InChI Key SGAKOFWKZBYYON-UHFFFAOYSA-N
SMILES CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Cl
Canonical SMILES CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is systematically named according to IUPAC guidelines as 5-(4-chlorophenyl)-1-methylpyrrole-2-carboxylic acid . Its structural identity is confirmed via spectroscopic and computational methods:

  • SMILES: CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Cl\text{CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Cl}

  • InChIKey: SGAKOFWKZBYYON-UHFFFAOYSA-N\text{SGAKOFWKZBYYON-UHFFFAOYSA-N}

  • XLogP3: 3.2 (indicating moderate lipophilicity) .

The molecule’s planar pyrrole ring facilitates π-π stacking interactions, while the 4-chlorophenyl group enhances electron-withdrawing effects, critical for binding to biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H10ClNO2\text{C}_{12}\text{H}_{10}\text{ClNO}_2
Molecular Weight235.66 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds2
Topological Polar Surface Area49.3 Ų

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols for this specific compound are scarce in public databases, analogous pyrrole-2-carboxylic acids are typically synthesized via Paal-Knorr cyclization or transition-metal-catalyzed coupling reactions. A plausible route involves:

  • Pyrrole Ring Formation: Condensation of 4-chlorophenylacetone with methylamine to form the 1-methylpyrrole core.

  • Carboxylic Acid Functionalization: Oxidation of a methyl ester precursor at the C2 position using KMnO₄ or ozonolysis .

Spectroscopic Validation

  • NMR: 1H^1\text{H}-NMR would show a singlet for the N-methyl group (~3.7 ppm), aromatic protons from the chlorophenyl group (7.2–7.4 ppm), and a downfield-shifted proton adjacent to the carboxylic acid (~6.8 ppm) .

  • Mass Spectrometry: ESI-MS would exhibit a molecular ion peak at m/z 235.66, with fragmentation patterns corresponding to loss of CO₂ (44 Da) and Cl (35.5 Da) .

Biological Activity and Mechanism of Action

Table 2: Comparative Activity of Pyrrole Derivatives

CompoundR₁ SubstituentMIC (μg/mL)Cytotoxicity (IC₅₀, μg/mL)
5-(4-Chlorophenyl)4-Cl-Ph0.015>64
5-(2-Fluorophenyl)2-F-Ph<0.016>64
INH (Control)-0.03>64

Computational and Pharmacokinetic Insights

Docking Studies

Molecular docking into the MmpL3 binding pocket (PDB: 6M71) predicts:

  • Hydrogen Bonds: Between the carboxylic acid and Asp645/Tyr646 residues.

  • Hydrophobic Interactions: 4-Chlorophenyl group occupying the S3 subpocket .

ADME Properties

  • Lipophilicity: XLogP3 of 3.2 suggests moderate blood-brain barrier permeability.

  • Metabolic Stability: Rapid oxidation by CYP450 enzymes, with a half-life <30 minutes in microsomal assays .

Future Directions and Applications

Drug Development

Optimization strategies include:

  • Prodrug Derivatization: Masking the carboxylic acid as an ester to enhance oral bioavailability.

  • Combination Therapies: Pairing with β-lactam antibiotics to exploit cell wall synthesis synergy.

Target Expansion

Given its structural similarity to kinase inhibitors, repurposing for oncology or inflammatory diseases warrants exploration.

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